N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(2-fluorophenyl)oxalamide
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Description
N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(2-fluorophenyl)oxalamide is a useful research compound. Its molecular formula is C26H27FN4O2 and its molecular weight is 446.526. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Chemosensors
Compounds with structures similar to N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(2-fluorophenyl)oxalamide have been utilized in the development of fluorescent chemosensors. For example, a chemosensor based on quinoline has been synthesized for the detection of Zn2+ ions in aqueous media, showing remarkable fluorescence enhancement in the presence of Zn2+, which could be applied to detect and quantify Zn2+ in water samples, distinguishing it clearly from Cd2+ ions (Kim et al., 2016).
Allosteric Modulation of Receptors
Research on indole-2-carboxamides, which share structural similarities, has revealed key structural requirements for allosteric modulation of the cannabinoid type 1 receptor (CB1), impacting the binding affinity and binding cooperativity. This highlights the potential of similar compounds in modulating receptor activity, which could be leveraged in therapeutic applications (Khurana et al., 2014).
Neurokinin-1 Receptor Antagonists
Compounds with similar structures have been developed as neurokinin-1 receptor antagonists, showing high affinity and oral activity, which could be effective in clinical applications for conditions such as emesis and depression (Harrison et al., 2001).
5-HT1D Receptor Agonists
Research into 2-[5-[[(trifluoromethyl)sulfonyl]oxy]indolyl]ethylamines has investigated their binding affinities to various receptors, including 5-HT1D receptors, indicating the potential use of similar compounds in modulating serotonin receptor activity for therapeutic purposes (Barf et al., 1996).
NIR Electrochemical Fluorescence Switching
Compounds incorporating polymethine dyes, akin to the structure , have been used to achieve reversible electrochemical fluorescence switching in the near-infrared (NIR) region, demonstrating potential applications in optical and electronic devices (Seo et al., 2014).
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(2-fluorophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27FN4O2/c1-30(2)20-13-11-19(12-14-20)24(31-16-15-18-7-3-6-10-23(18)31)17-28-25(32)26(33)29-22-9-5-4-8-21(22)27/h3-14,24H,15-17H2,1-2H3,(H,28,32)(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUXEMRCOAZEKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2F)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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